molecular formula C17H31NSn B1335939 3-(Tributylstannyl)pyridine CAS No. 59020-10-9

3-(Tributylstannyl)pyridine

Cat. No. B1335939
CAS RN: 59020-10-9
M. Wt: 368.1 g/mol
InChI Key: CFQJBWKKHCMCGJ-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)pyridine is a compound that is part of a broader class of organotin compounds, which are known for their utility in organic synthesis and materials science. The tributylstannyl group attached to the pyridine ring can act as a versatile functional group, enabling various chemical transformations and serving as a precursor for further synthetic applications.

Synthesis Analysis

The synthesis of related tributylstannyl compounds has been demonstrated through various methods. For instance, the synthesis of delta-tributylstannyl-alpha,beta,gamma,delta-unsaturated aldehydes from pyridines involves the conversion of Zincke aldehydes into stannyldienals using tributylstannyllithium . This method is noted for its modest yields and scalability using inexpensive reagents. Additionally, the synthesis of 2-(tributylstannyl)pyrrolidine hydroiodide showcases the preparation of enantiopure compounds through asymmetric deprotonation and stannylation, followed by treatment with TMSI . These methods highlight the potential routes for synthesizing 3-(tributylstannyl)pyridine and related structures.

Molecular Structure Analysis

The molecular structure of organotin compounds can be complex due to the potential for disorder in the alkyl chains, as seen in the case of 2-(tributylstannyl)pyrrolidine . X-ray crystallography, including anomalous dispersion analysis, is often employed to determine the absolute configuration of such compounds. The supramolecular structures of pyridine-substituted triorganostannyltetrazoles have been elucidated, revealing one-dimensional helical polymers and three-dimensional arrays held together by hydrogen bonds .

Chemical Reactions Analysis

Organotin compounds like 3-(tributylstannyl)pyridine can undergo various chemical reactions. For example, tributylstannyl cyano cuprate has been used to add to enantiomerically enriched N-protected gamma-amino acetylenic esters, leading to the synthesis of 4-tributylstannyl-5-substituted-pyrrolin-2-ones . The regio- and stereoselectivity of these additions are influenced by the substrates and reaction conditions. Furthermore, the reductive amination of N-Boc-2-tributylstannyl-pyrrolidine to form N-alkyl-2-tributylstannyl-pyrrolidines is another example of the chemical reactivity of organotin compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(tributylstannyl)pyridine would be influenced by the presence of the tributylstannyl group. Organotin compounds are generally known for their stability and ability to participate in coordination chemistry. The pyridine moiety can act as a ligand, coordinating to various metal ions, as seen in the systematic study of pyridine-1,2,3-triazole chelates . The coordination chemistry of these compounds can lead to the formation of complex architectures with potential applications in magnetism and self-selection. Additionally, the synthesis of 3-(2-pyridyl)triazolo[1,5-a]pyridine and its metal complexes further exemplifies the coordination ability of pyridine derivatives .

Scientific Research Applications

1. Synthesis of Oligopyridines and Branched Oligopyridines

3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines are converted to 4-tributylstannyl-2,6-oligopyridines via cycloadditions with ethynyltributyltin. These compounds, upon bromination and cross-coupling reactions under Stille conditions, yield branched oligopyridines containing 8 to 14 pyridine units. This process demonstrates the use of 3-(tributylstannyl)pyridine in synthesizing complex pyridine-based structures (Pabst & Sauer, 1999).

2. Replacement of Tributyltin Substituent for Functionalized Pyridines

Ethynyltributyltin reacts to furnish mainly 4-tributylstannyl-6-phenyl-pyridine-2-carboxylic acid methyl ester, which can be further modified. The tributyltin substituent in these compounds can be replaced by acylation and arylation, demonstrating the role of 3-(tributylstannyl)pyridine in creating functionalized pyridines with various applications (Sauer & Heldmann, 1998).

3. Application in Electropolymerization

Thienylstannanes coupled with 3,5-dibromopyridine can be used to synthesize 3,5-bis(2,2′-bithiophen-5-yl)pyridine and related compounds, which are then subjected to electropolymerization. This process highlights the use of 3-(tributylstannyl)pyridine in the preparation of electrochemically active polymers (Krompiec et al., 2008).

4. Synthesis of Unsaturated Aldehydes

Zincke aldehydes from pyridinium salts can be converted into delta-tributylstannyl-alpha,beta,gamma,delta-unsaturated aldehydes using tributylstannyllithium. This showcases the use of 3-(tributylstannyl)pyridine in synthesizing important intermediates for the creation of natural products (Michels, Rhee & Vanderwal, 2008).

5. Crystal Structures and DNA Binding Properties

3-Pyridine aldoxime, a derivative of pyridine, forms complexes with Zinc(II) and exhibits DNA binding properties. This application extends to understanding the interaction of pyridine derivatives with biological macromolecules (Konidaris et al., 2010).

6. Synthesis of Novel Pyridine Systems

A phosphonium-based ionic liquid was used as a catalyst for synthesizing diverse pyridine systems like triaryl pyridines and indolyl pyridines. This study highlights the utility of pyridine derivatives in complex organic syntheses (Jalali-Mola, Torabi, Yarie & Zolfigol, 2022).

Safety And Hazards

“3-(Tributylstannyl)pyridine” is considered hazardous. It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin and eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl(pyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQJBWKKHCMCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392912
Record name 3-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tributylstannyl)pyridine

CAS RN

59020-10-9
Record name 3-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tributylstannyl)pyridine
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Synthesis routes and methods

Procedure details

1.45 ml of a hexane solution containing 1.54 M normal butyl lithium was added dropwise into 200 ml of diethyl solution containing 10.0 g of 3-bromopyridine at −78° C. in a nitrogen atmosphere over 10 minutes. After the dropwise addition, the mixture was stirred for 10 minutes and then 20 ml of tributyltin chloride was added dropwise thereinto over 10 minutes. Then, after stirring for 30 minutes, water was added to the reaction mixture and then extracted with ethyl acetate. The extract was washed with brine and the solvent was removed. The residue was subjected to silica column chromatography and eluted with hexane and then with hexane/ethyl acetate (7:1), to give 21.9 g of the target compound.
Quantity
1.45 mL
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10 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MPJ Cruskie, JA Zoltewicz… - The Journal of Organic …, 1995 - ACS Publications
The correct structure of the quaterpyridine nemertelline first isolated from hoplonemertine sea worms has been identified as 2 (3, 2': 3', 4": 2", 3'"-quaterpyridine). The natural product was …
Number of citations: 43 pubs.acs.org
H Muratake, M Tonegawa, M Natsume - … and pharmaceutical bulletin, 1998 - jstage.jst.go.jp
Formal syntheses of (±)-duocarmycin SA, natural (+)-duocarmycin SA and unnatural (-)-duocarmycin SA were accomplished by way of a tricyclic heteroaromatic compound 10b. For the …
Number of citations: 29 www.jstage.jst.go.jp
JA Zoltewicz, MP Cruskie Jr - The Journal of Organic Chemistry, 1995 - ACS Publications
-Oxides of tributylstannylated pyridine, quinoline, and isoquinoline and tributylstannylated-methiodides of pyridine and quinoline were readily prepared, many for the first time. In the …
Number of citations: 26 pubs.acs.org
JJ Li - Progress in Heterocyclic Chemistry, 2000 - books.google.com
Naturally occurring pyridine alkaloids are important for their biological and pharmacological properties. Palladium chemistry, during the last decade, has rapidly become an …
Number of citations: 1 books.google.com
B Cimetière, T Dubuffet, C Landras… - Bioorganic & medicinal …, 1998 - Elsevier
A pyridine group was linked to the tetrahydronaphthalene moiety of the derivatives described in the preceding paper, to afford new combined thromboxane receptor (TP-receptor) …
Number of citations: 29 www.sciencedirect.com
V Fargeas, F Favresse, D Mathieu… - European Journal of …, 2003 - Wiley Online Library
The nitration of 2‐(trimethylstannyl)heteroarenes by tetranitromethane (TNM) or dinitrogen tetroxide has been shown to be possible when the HOMO energy of the heteroaryltin is high …
DJ Aldous, S Bower, N Moorcroft, M Todd - Synlett, 2001 - thieme-connect.com
… Electron deficient aryl stannanes proved to be much more sluggish, indeed 3-tributylstannyl-pyridine proved so unreactive that no reaction could be detected after heating at 85∞C for …
Number of citations: 23 www.thieme-connect.com
TN Mitchell - Journal of the Chemical Society, Perkin Transactions 2, 1976 - pubs.rsc.org
… Variation of the alkyl groups attached to the metals causes almost no change in the spectra, however: the radicals obtained from (a) (Me,Si),Hg and 3-tributylstannyl-pyridine and (b) (Et,…
Number of citations: 7 pubs.rsc.org
JJ Swidorski, Z Liu, Z Yin, T Wang, DJ Carini… - Bioorganic & Medicinal …, 2016 - Elsevier
6,6-Fused ring systems including tetrahydroisoquinolines and tetrahydropyrido[3,4-d]pyrimidines have been explored as possible replacements for the piperazine benzamide portion of …
Number of citations: 22 www.sciencedirect.com
DL Comins, SP Joseph… - Journal of the American …, 1994 - ACS Publications
The asymmetric synthesis of 2-alkyl (aryl)-2, 3-dihydro-4-pyridones 3 by addition of various Grignard reagents to chiral l-acyl-4-methoxypyridinium salts was studied in detail. Chiral …
Number of citations: 340 pubs.acs.org

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